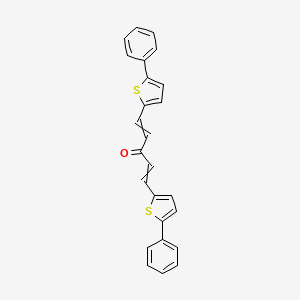
1,5-Bis(5-phenylthiophen-2-yl)penta-1,4-dien-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,5-Bis(5-phenylthiophen-2-yl)penta-1,4-dien-3-one is a chemical compound known for its unique structure and properties It consists of a penta-1,4-dien-3-one backbone with two phenylthiophenyl groups attached at the 1 and 5 positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,5-Bis(5-phenylthiophen-2-yl)penta-1,4-dien-3-one typically involves the reaction of thiophene derivatives with appropriate aldehydes under specific conditions. One common method involves the use of a base-catalyzed aldol condensation reaction. The reaction conditions often include:
Reagents: Thiophene derivatives, aldehydes, and a base such as sodium hydroxide or potassium hydroxide.
Solvents: Common solvents include ethanol or methanol.
Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.
Time: The reaction time can vary from a few hours to overnight, depending on the specific conditions and reagents used.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for larger-scale production, ensuring purity, and implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1,5-Bis(5-phenylthiophen-2-yl)penta-1,4-dien-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The phenylthiophenyl groups can undergo substitution reactions with electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Electrophiles such as halogens or nucleophiles like amines can be used under appropriate conditions.
Major Products Formed
Oxidation: Oxidized derivatives of the thiophene rings.
Reduction: Reduced forms of the penta-1,4-dien-3-one backbone.
Substitution: Substituted phenylthiophenyl derivatives.
Scientific Research Applications
1,5-Bis(5-phenylthiophen-2-yl)penta-1,4-dien-3-one has various applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and photovoltaic devices.
Mechanism of Action
The mechanism of action of 1,5-Bis(5-phenylthiophen-2-yl)penta-1,4-dien-3-one depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to various biological effects. The compound’s structure allows it to participate in electron transfer processes, making it useful in materials science applications.
Comparison with Similar Compounds
Similar Compounds
1,5-Bis(2-methoxyphenyl)penta-1,4-dien-3-one: Known for its higher chemical stability and better intracellular profile.
1,5-Bis(4-methoxyphenyl)penta-1,4-dien-3-one: Exhibits unique structural properties and interactions.
1,5-Bis(thiophen-2-yl)penta-1,4-dien-3-one: Similar backbone but different substituents, leading to varied reactivity and applications.
Uniqueness
1,5-Bis(5-phenylthiophen-2-yl)penta-1,4-dien-3-one stands out due to its specific phenylthiophenyl groups, which impart unique electronic and structural properties. These properties make it particularly valuable in the development of advanced materials and potential therapeutic agents.
Properties
CAS No. |
61148-49-0 |
|---|---|
Molecular Formula |
C25H18OS2 |
Molecular Weight |
398.5 g/mol |
IUPAC Name |
1,5-bis(5-phenylthiophen-2-yl)penta-1,4-dien-3-one |
InChI |
InChI=1S/C25H18OS2/c26-21(11-13-22-15-17-24(27-22)19-7-3-1-4-8-19)12-14-23-16-18-25(28-23)20-9-5-2-6-10-20/h1-18H |
InChI Key |
DFASGQBQIWVCSJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(S2)C=CC(=O)C=CC3=CC=C(S3)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



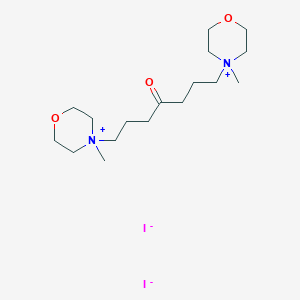
![Dimethyl {1-[(butan-2-yl)amino]ethyl}phosphonate](/img/structure/B14593659.png)
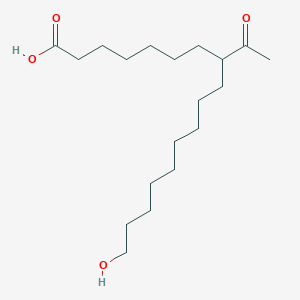

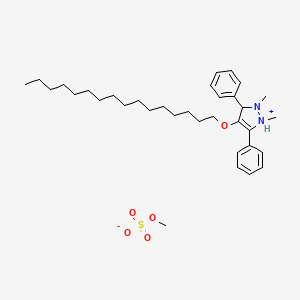
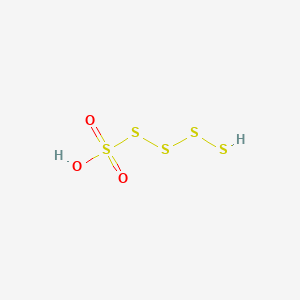
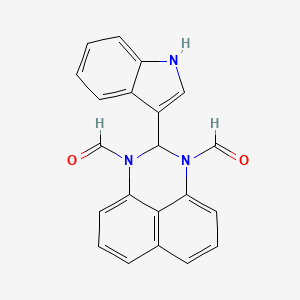
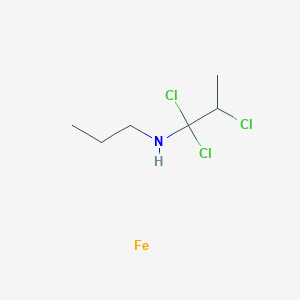
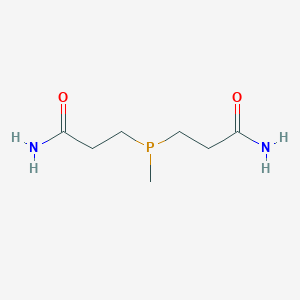
![Phosphine oxide, diphenyl[1-(phenylthio)propyl]-](/img/structure/B14593714.png)

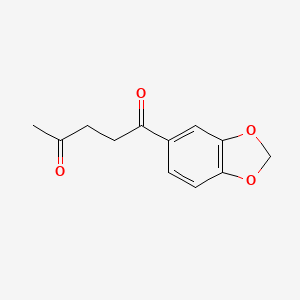
![1-[2-(2,4-Dichlorophenyl)hexyl]-2-methyl-1H-imidazole](/img/structure/B14593731.png)
